4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DESBIO and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DESBIO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DESBIO has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. DESBIO has also been shown to inhibit the activity of phosphodiesterases (PDEs), which play a role in cyclic nucleotide signaling.
Biochemical and Physiological Effects:
DESBIO has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and improvement of cognitive function. DESBIO has also been shown to modulate the activity of various enzymes and signaling pathways, including HDACs and PDEs.
Advantages and Limitations for Lab Experiments
DESBIO has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biological processes. However, DESBIO also has some limitations, including its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
DESBIO has shown great potential for various applications, and future research should focus on further elucidating its mechanism of action and exploring its potential applications in other fields. Some possible future directions include developing new derivatives of DESBIO with improved pharmacological properties, investigating its potential as a therapeutic agent for various diseases, and exploring its role in epigenetic regulation.
Synthesis Methods
DESBIO has been synthesized using different methods, including the reaction of 4-aminobenzamide with diethyl sulfamoyl chloride and 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained after purification using column chromatography.
Scientific Research Applications
DESBIO has shown potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, DESBIO has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, DESBIO has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In neuroscience, DESBIO has been shown to enhance memory consolidation and improve cognitive function.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-3-21(4-2)27(23,24)16-8-5-14(6-9-16)19(22)20-15-7-10-17-18(13-15)26-12-11-25-17/h5-6,8-9,15,17-18H,3-4,7,10-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUUFMJZZIODET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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